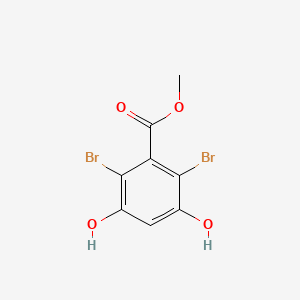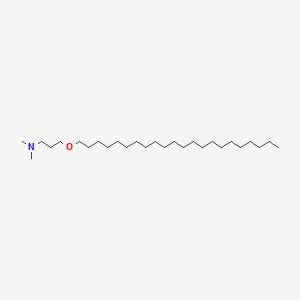
N-(1-Benzoylcyclopentyl)-4-methyl-2H-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Benzoylcyclopentyl)-4-methyl-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoyl group attached to a cyclopentyl ring, which is further connected to a benzodioxole moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzoylcyclopentyl)-4-methyl-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzoylcyclopentyl Intermediate: The initial step involves the reaction of cyclopentanone with benzoyl chloride in the presence of a base such as pyridine to form the benzoylcyclopentyl intermediate.
Introduction of the Benzodioxole Moiety: The benzoylcyclopentyl intermediate is then reacted with 4-methyl-2H-1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzoylcyclopentyl)-4-methyl-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydride (NaH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thio derivatives of the original compound
Scientific Research Applications
N-(1-Benzoylcyclopentyl)-4-methyl-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-Benzoylcyclopentyl)-4-methyl-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzoyl and benzodioxole moieties play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzoylcyclopentyl)-3-methoxy-2-methylbenzamide
- N-(1-Benzoylcyclopentyl)-4-chlorobenzamide
- N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide
Uniqueness
N-(1-Benzoylcyclopentyl)-4-methyl-2H-1,3-benzodioxole-5-carboxamide stands out due to the presence of the benzodioxole moiety, which imparts unique chemical and biological properties
Properties
CAS No. |
644979-34-0 |
|---|---|
Molecular Formula |
C21H21NO4 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(1-benzoylcyclopentyl)-4-methyl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H21NO4/c1-14-16(9-10-17-18(14)26-13-25-17)20(24)22-21(11-5-6-12-21)19(23)15-7-3-2-4-8-15/h2-4,7-10H,5-6,11-13H2,1H3,(H,22,24) |
InChI Key |
GEMLNXDRJIMVDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OCO2)C(=O)NC3(CCCC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis[(dec-4-en-1-yl)oxy]anthracene](/img/structure/B12583884.png)
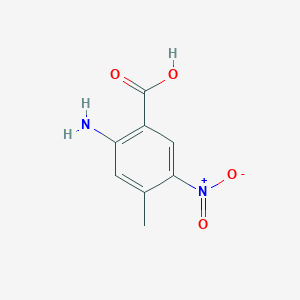
![N',N'-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B12583898.png)
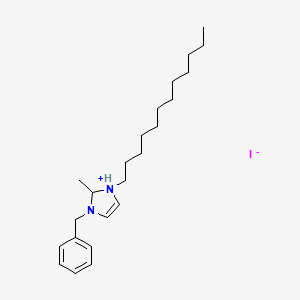
![6,6'-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline]](/img/structure/B12583905.png)
![1,2,4,9-Tetrahydro-3H-indeno[1,2-b]pyrazin-3-one](/img/structure/B12583907.png)
![Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl-](/img/structure/B12583915.png)
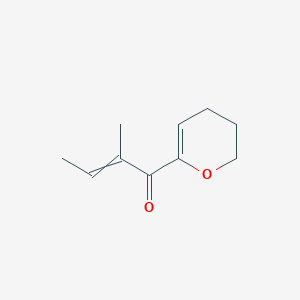
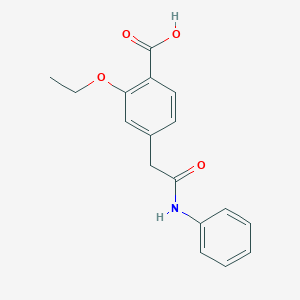

![5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)-](/img/structure/B12583935.png)

